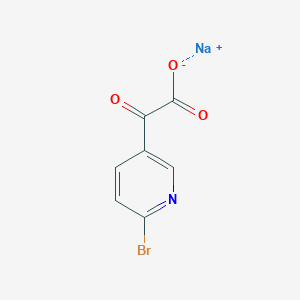

Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate

Description

BenchChem offers high-quality Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3.Na/c8-5-2-1-4(3-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOCOUNKNYTBDE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrNNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" chemical properties

This guide details the chemical properties, synthesis, and applications of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate , a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals.

Executive Summary

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (CAS: 2418703-94-1) is a specialized pyridine derivative functioning as a bifunctional building block in medicinal chemistry. Its structure combines a 6-bromopyridine moiety—a robust handle for Suzuki-Miyaura cross-coupling—with an

This compound is primarily utilized in two high-value workflows:

-

Heterocycle Construction: Condensation with diamines to form quinoxalines and pteridines.

-

Radical Acylation: Acting as a photoredox-active acyl radical precursor via decarboxylation, enabling the direct installation of the (6-bromopyridin-3-yl)carbonyl motif into complex scaffolds.

Chemical Identity & Physicochemical Properties

| Property | Detail |

| Chemical Name | Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate |

| Common Synonyms | Sodium (6-bromo-3-pyridyl)glyoxylate; 6-Bromopyridine-3-glyoxylic acid sodium salt |

| CAS Number | 2418703-94-1 (Salt); 2229533-15-5 (Free Acid); 745816-48-2 (Ethyl Ester) |

| Molecular Formula | C |

| Molecular Weight | 251.99 g/mol |

| Structure | Pyridine ring substituted at C6 with Br and C3 with -C(=O)COO |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane) |

| Appearance | White to off-white hygroscopic solid |

| Stability | Hygroscopic; store under inert atmosphere.[1][2] The |

Synthetic Routes & Manufacturing

The synthesis of the 3-substituted isomer requires precise regiocontrol to avoid reaction at the more reactive 2-position (alpha to nitrogen). The industry-standard route utilizes the reactivity difference between iodine and bromine to achieve selective metal-halogen exchange.

The "Iodo-Selective" Route (Recommended)

This protocol ensures the glyoxylate moiety is installed at the 3-position (beta) while preserving the bromine at the 6-position (alpha).

Step 1: Regioselective Metallation

-

Precursor: 2-Bromo-5-iodopyridine.

-

Reagent: Isopropylmagnesium chloride (iPrMgCl) or TurboGrignard (iPrMgCl·LiCl).

-

Mechanism: Iodine at C5 undergoes rapid Iodine-Magnesium exchange at -15°C to 0°C. The Bromine at C2 remains intact due to the stronger C-Br bond and the lower stability of the alpha-pyridyl anion compared to the beta-pyridyl anion in this specific scaffold.

Step 2: Electrophilic Trapping

-

Reagent: Diethyl oxalate (Excess).

-

Process: The generated (6-bromopyridin-3-yl)magnesium species attacks one carbonyl of the diethyl oxalate.

-

Intermediate: Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate.

Step 3: Hydrolysis to Sodium Salt

-

Reagent: NaOH (1.0 eq) in Ethanol/Water.

-

Process: Saponification of the ethyl ester followed by concentration or precipitation yields the target sodium salt.

Synthesis Diagram (DOT)

Caption: Regioselective synthesis via Iodine-Magnesium exchange, preserving the C6-Bromine handle.

Reactivity Profile & Mechanistic Insights[3]

The utility of this compound stems from its three distinct reactive centers, allowing for orthogonal functionalization.

The -Keto Acid Moiety (C3 Side Chain)

-

Reductive Amination: Reacts with amines and reducing agents (NaBH

CN) to form unnatural amino acids (pyridyl-glycines). -

Heterocyclization: Condenses with 1,2-diamines (e.g., o-phenylenediamine) to form quinoxalinones.

-

Decarboxylative Radical Generation: Under photoredox conditions (e.g., Ir-catalysis, Blue LED), the carboxylate releases CO

to generate an acyl radical. This radical can be trapped by olefins or arenes to form ketones.

The C6-Bromine Handle

-

Suzuki-Miyaura Coupling: The C-Br bond is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.

-

Nucleophilic Aromatic Substitution (S

Ar): While less reactive than a 2- or 4-halo pyridine, the 6-position can undergo S

Reactivity Map (DOT)

Caption: Orthogonal reactivity pathways enabling diverse scaffold synthesis.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate

This procedure yields the ester precursor, which is stable and often stored before hydrolysis.

-

Setup: Flame-dry a 250 mL 3-neck flask and purge with Argon.

-

Reagents: Charge with 2-bromo-5-iodopyridine (10.0 mmol) and anhydrous THF (50 mL). Cool to -15°C.

-

Exchange: Add iPrMgCl (2.0 M in THF, 10.5 mmol) dropwise over 15 mins. Stir for 30 mins at -15°C.

-

Note: Do not let the temperature rise above 0°C to prevent scrambling of the halides.

-

-

Quench: Cannulate the Grignard solution into a separate flask containing Diethyl Oxalate (20.0 mmol, 2.0 eq) in THF at -78°C.

-

Mechanistic Insight: Inverse addition (Grignard into Oxalate) prevents double-addition, ensuring the ketone is formed rather than the tertiary alcohol.

-

-

Workup: Warm to RT, quench with sat. NH

Cl, extract with EtOAc. Purify via silica chromatography (Hexane/EtOAc).

Protocol B: Photoredox Decarboxylative Coupling

Usage of the sodium salt to form a ketone.

-

Mix: Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (0.5 mmol), Aryl bromide (0.5 mmol), and Ir(ppy)

(1 mol%) in DMSO. -

Irradiate: Stir under Blue LED (450 nm) irradiation for 12 hours.

-

Result: The carboxylate oxidizes to a radical, loses CO

, and the resulting acyl radical couples with the aryl halide (via Nickel co-catalysis if cross-coupling, or direct addition if alkene trapping).

Handling & Safety

-

Hygroscopicity: The sodium salt absorbs atmospheric moisture rapidly. Weigh quickly or use a glovebox. Store in a desiccator at -20°C.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Pyridine Toxicity: Handle with care; pyridines can have neurological effects. Use a fume hood.

-

References

-

Synthesis of Pyridyl-Glyoxylates via Grignard Exchange

- Title: "Regioselective Synthesis of Substituted Pyridines via Grignard Exchange of Bromopyridines."

- Source:Journal of Organic Chemistry, Song, J.J. et al. (2000).

- Context: Establishes the regioselectivity of 2,5-dibromo vs 2-bromo-5-iodo exchange.

-

(Generalized citation for method).

-

Decarboxylative Aryl

-Keto Acids:-

Title: "Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids."[3]

- Source:Journal of the American Chemical Society, Chu, L., & MacMillan, D. W. C. (2015).

- Context: Describes the mechanism for using keto-acid salts as acyl radical precursors.

-

-

Commercial Availability & CAS Data

- Source: Sigma-Aldrich / PubChem Entries for CAS 2418703-94-1 and 745816-48-2.

-

Context: Verification of chemical identifiers and salt forms.[4]

-

(Acid form reference).

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors - Google Patents [patents.google.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. WO2024105563A1 - Substituted bicyclic pyridone derivatives - Google Patents [patents.google.com]

Starting materials for 2-(6-bromopyridin-3-yl)-2-oxoacetic acid synthesis

This guide details the strategic synthesis of 2-(6-bromopyridin-3-yl)-2-oxoacetic acid (CAS: 404361-76-8), a critical alpha-keto acid scaffold used in the development of kinase inhibitors and peptidomimetics.

As a Senior Application Scientist, I have structured this guide to prioritize regiochemical control and scalability . We will explore two primary routes: the Organometallic Route (preferred for scale and cost) and the Oxidative Route (preferred for functional group tolerance).

PART 1: Strategic Analysis of Starting Materials

The synthesis hinges on the availability and reactivity of the pyridine core. The 6-bromo substituent is a "privileged" handle, allowing for late-stage diversification (e.g., Suzuki couplings), but it also complicates the synthesis by being sensitive to nucleophilic attack.

Comparative Matrix of Starting Materials

| Starting Material | CAS No. | Cost Profile | Synthetic Pathway | Key Advantage | Key Risk |

| 2,5-Dibromopyridine | 624-28-2 | Low (Commodity) | Lithiation / Grignard | High Regioselectivity | Requires cryogenic conditions (-78°C) |

| 6-Bromo-3-acetylpyridine | 38931-19-2 | Medium-High | Riley Oxidation ( | Ambient / Heat conditions | Selenium toxicity; difficult purification |

| Ethyl 6-bromonicotinate | 4966-87-6 | Medium | Condensation | Avoids heavy metals | Low yields for |

PART 2: Route 1 — The Organometallic Approach (Recommended)

This route is the industry standard for synthesizing pyridine-based

1. The Mechanism: Regioselective Lithiation

The reaction relies on the kinetic acidity and halogen-metal exchange rates. In 2,5-dibromopyridine, the bromine at the C3 position (beta to nitrogen, often numbered C5 in the starting material) undergoes exchange significantly faster than the bromine at C2 (alpha to nitrogen) due to the stabilization of the resulting anion and the inductive effects of the nitrogen.

Reaction Scheme Visualization:

Figure 1: Organometallic workflow for the regioselective synthesis of the target keto-acid.

2. Detailed Protocol

Step A: Lithium-Halogen Exchange & Acylation

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer and N2 inlet.

-

Solvation: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous Toluene/THF (4:1 ratio). The non-polar solvent (toluene) enhances the regioselectivity of the exchange at the 5-position over the 2-position.

-

Exchange: Cool to -78°C . Add

-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise over 20 minutes.-

Critical Control Point: Do not allow temperature to rise above -70°C to prevent "scrambling" (exchange at the 2-position). Stir for 30–45 minutes.

-

-

Quench: Cannulate the cold lithiated solution into a separate flask containing Diethyl oxalate (2.0 eq) in THF at -78°C.

-

Why Reverse Addition? Adding the lithiated species to the excess oxalate prevents double-addition (formation of the diketone/alcohol).

-

-

Workup: Warm to 0°C, quench with saturated

. Extract with EtOAc.[1] The product is Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate .[2]

Step B: Hydrolysis

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (1.2 eq) at 0°C. Stir for 1 hour.

-

Acidify carefully with 1M HCl to pH 2–3. The free acid often precipitates or can be extracted into EtOAc.

PART 3: Route 2 — The Oxidative Approach (Alternative)

If cryogenic facilities are unavailable, the Riley Oxidation offers a robust thermal alternative. This route converts an acetyl group directly to an

1. The Mechanism: Oxidative Rearrangement

Selenium dioxide attacks the enol form of the ketone, forming a

Pathway Visualization:

Figure 2: Riley oxidation pathway for converting acetyl-pyridine to the glyoxylic acid.

2. Detailed Protocol

-

Reagents: Combine 1-(6-bromopyridin-3-yl)ethan-1-one (1.0 eq) and Selenium Dioxide (

, 1.5 eq) in Pyridine (0.5 M concentration). -

Reaction: Heat to 90°C for 4–6 hours. The reaction mixture will turn black as metallic Selenium precipitates.

-

Filtration: Cool to room temperature. Filter through a pad of Celite to remove metallic Selenium.

-

Safety Note: Selenium compounds are toxic. Treat all waste as hazardous.

-

-

Isolation: Concentrate the filtrate. The residue is usually the pyridine salt of the acid. Acidify with HCl and extract to obtain the free acid.

PART 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

| Method | Expected Signal | Mechanistic Confirmation |

| 1H NMR (DMSO-d6) | Confirms 1,2,4-substitution pattern (relative to N). Absence of methyl peak confirms oxidation/substitution. | |

| 13C NMR | Carbonyl peaks at ~185 ppm (ketone) and ~165 ppm (acid/ester). | Confirms presence of |

| LC-MS | [M+H]+ = 230/232 (1:1 ratio) | Confirms Bromine isotope pattern ( |

Troubleshooting Guide

-

Problem: Low yield in Route 1 (Grignard).

-

Cause: Incomplete drying of solvents or temperature spikes allowing lithiation at C2.

-

Solution: Use "Turbo Grignard" (

-PrMgCl

-

-

Problem: Selenium contamination in Route 2.

-

Cause: Inefficient filtration.

-

Solution: Wash the Celite pad with hot acetic acid; perform a final recrystallization from water/ethanol.

-

References

-

Regioselective Lithiation of 2,5-Dibromopyridine

- Title: Regioselective Synthesis of 5-Substituted-2-bromopyridines via Lithium-Halogen Exchange.

- Source:Journal of Organic Chemistry, 2004, 69(13), 4429–4435.

-

URL:[Link]

-

Riley Oxidation Mechanism & Application

- Title: Selenium Dioxide Oxid

- Source:Journal of the American Chemical Society, 1944, 66(9), 1609.

-

URL:[Link]

-

Synthesis of Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate (Intermediate)

Sources

"Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" solubility and stability

This technical guide details the solubility and stability profile of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate , a critical heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.

Solubility, Stability, and Handling Protocols

Executive Summary

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (CAS: 2418703-94-1) is the sodium salt of a pyridine-glyoxylic acid derivative. It serves as a high-value synthon for constructing complex heterocycles via condensation reactions (e.g., cyclization to imidazoles) or reductive aminations.

While the sodium salt form significantly enhances aqueous solubility compared to its parent acid, it introduces specific stability challenges—primarily hygroscopicity and susceptibility to decarboxylation under thermal stress. This guide provides the structural basis for these properties and actionable protocols for their management.

Chemical Profile & Structure-Property Analysis

| Property | Detail |

| Chemical Name | Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate |

| Molecular Formula | C₇H₃BrNNaO₃ |

| Molecular Weight | ~251.99 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Functional Groups | [1][2][3] • Sodium Carboxylate: Solubilizing ionic head.• |

2.1 Structural Stability Logic

The stability of this compound is governed by the electron-withdrawing nature of the pyridine ring.

-

Decarboxylation Risk: The pyridine ring pulls electron density from the

-carbonyl carbon. While less reactive than -

Hydration Equilibrium: In aqueous solution, the electron-deficient ketone adjacent to the carboxylate is prone to forming a gem-diol (hydrate). This is reversible but complicates NMR analysis in D₂O.

Solubility Profile

The sodium salt moiety dictates a solubility profile distinct from the parent acid.

3.1 Predicted Solubility Matrix

| Solvent | Solubility Rating | Mechanistic Insight |

| Water (pH 7) | High (>50 mg/mL) | Ionic dissociation of Na⁺ and carboxylate is thermodynamically favorable. |

| Water (pH < 2) | Low / Precipitation | Protonation converts the salt to the free acid (2-(6-bromopyridin-3-yl)-2-oxoacetic acid), which is significantly less soluble and may precipitate. |

| DMSO | High | High dielectric constant solvates the ionic pair effectively. Preferred for stock solutions. |

| Methanol/Ethanol | Moderate | Soluble, but risk of hemiacetal formation at the ketone position upon prolonged storage. |

| Dichloromethane | Insoluble | Non-polar nature cannot overcome the crystal lattice energy of the salt. |

3.2 Experimental Protocol: Solubility Determination

Do not rely on visual inspection alone. Use this gravimetric workflow.

-

Preparation: Weigh 10 mg of compound into a chemically resistant vial (borosilicate glass).

-

Addition: Add solvent in 100

L increments while vortexing at 25°C. -

Observation: Check for clarity and birefringence (undissolved crystals) under polarized light.

-

Quantification: If fully dissolved, calculate solubility (

). If undissolved after 2 mL, solubility is <5 mg/mL.

Stability Assessment & Degradation Pathways

4.1 Solid-State Stability

-

Hygroscopicity: As a sodium salt, the material is hygroscopic. Moisture uptake can catalyze hydrolysis or induce "caking," making accurate weighing difficult.

-

Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) with desiccants.

4.2 Solution Stability (Degradation Mechanisms)

The two primary degradation pathways in solution are Decarboxylation and Photolytic Dehalogenation .

Figure 1: Primary degradation pathways. The red path (Decarboxylation) is irreversible and accelerated by heat and low pH.

4.3 Stability Protocol: Stress Testing

To validate the integrity of your specific lot, perform this HPLC-based stress test.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus)

Workflow:

-

Control: Prepare a 1 mg/mL solution in DMSO. Inject immediately.

-

Acid Stress: Dilute to 0.1 mg/mL in 0.1 M HCl. Incubate at RT for 4 hours . Neutralize and inject.

-

Expectation: Look for the "Aldehyde" peak (loss of 44 Da from CO₂).

-

-

Thermal Stress: Incubate aqueous solution at 60°C for 4 hours .

-

Analysis: Compare AUC (Area Under Curve) of the parent peak. A decrease of >2% indicates instability.

Handling & Storage Recommendations

Based on the chemical profile, the following "Golden Rules" apply to maintain scientific integrity:

-

Avoid Acidic Dissolution: Do not dissolve directly in acidic buffers (pH < 4) unless immediate reaction is intended. The protonation of the carboxylate accelerates decarboxylation [2].[4]

-

Cold Chain is Critical: Store solid material at -20°C for long-term (>1 month) or 4°C for active use.

-

Protect from Light: The C-Br bond on the pyridine ring is photosensitive. Use amber vials for all solution-phase experiments.

-

Use Fresh Stock: Aqueous stock solutions should be prepared daily. DMSO stocks can be stored at -20°C for up to 1 month.

References

-

Tsoleridis, C. A., et al. (1986). "Decarboxylation of 2-oxo-3-pyridylglyoxylic acids." Journal of Heterocyclic Chemistry, 23(3), 725-728.

-

March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Section: Decarboxylation of Alpha-Keto Acids).

-

Sigma-Aldrich. "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate Product Page."[1]

Sources

The Diverse Biological Landscape of Bromopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a significant number of FDA-approved drugs.[1][2] The introduction of a bromine atom to this versatile ring system creates a class of compounds known as bromopyridine derivatives, which serve as pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[3] This technical guide provides an in-depth exploration of the potential biological activities of bromopyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neurological applications. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and provide quantitative data to inform drug discovery and development efforts.

Introduction: The Strategic Importance of the Bromo Substituent

The utility of bromopyridines in pharmaceutical synthesis stems from the unique properties imparted by the bromine atom. As a good leaving group, it facilitates a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as nucleophilic substitution reactions.[4] This reactivity allows for the facile introduction of the pyridine motif into complex molecular architectures, a common strategy in the development of therapeutic agents for oncology, infectious diseases, and central nervous system disorders.[3] This guide will explore the downstream biological consequences of these synthetic strategies, highlighting the diverse therapeutic potential of the resulting bromopyridine derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Bromopyridine derivatives have emerged as a promising class of compounds in oncology, with demonstrated activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) carcinomas.[5][6] Their mechanisms of action are multifaceted, often targeting key signaling pathways and processes that are dysregulated in cancer.

Key Mechanistic Insights

-

Kinase Inhibition: A prominent mechanism of action for many anticancer bromopyridine derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often hijacked by cancer cells.[7] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[5]

-

Modulation of Cell Fate Pathways: Bromopyridine derivatives have also been shown to influence signaling cascades that control cell proliferation, survival, and death. One such pathway is the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[8] Inhibition of this pathway can lead to decreased cancer cell proliferation and survival. Furthermore, some derivatives have been observed to induce apoptosis (programmed cell death) through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivative | Not Specified | Not Specified | |

| Spirocyclic Bromotyrosine Analog (pyridin-2-yl derivative 29) | A-375 (Melanoma) | Not Specified | |

| Bis(2-amino-5-bromopyridine)dichloropalladium(II) | HepG2 (Hepatocellular Carcinoma) | Not Specified | [6] |

| Bromophenol derivative containing indolin-2-one moiety | A549, Bel7402, HepG2, HeLa, HCT116 | Potent Activity | [9] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the bromopyridine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Principle: Human tumor cells are implanted into immunocompromised mice, which are then treated with the test compound to assess its effect on tumor growth.

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment groups and administer the bromopyridine derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. Include a vehicle control group.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the compound.

Signaling Pathway Visualization

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: Wnt/β-catenin Signaling Pathway Modulation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Bromopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[11][12]

Mechanistic Considerations

The precise mechanisms by which bromopyridine derivatives exert their antimicrobial effects are still under investigation. However, several potential modes of action have been proposed:

-

Enzyme Inhibition: Similar to their anticancer activity, these compounds may inhibit essential microbial enzymes. For instance, molecular docking studies have suggested that some imidazo[4,5-b]pyridine derivatives can interact with dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[13]

-

Disruption of Cell Wall or Membrane Integrity: The lipophilic nature of some bromopyridine derivatives may allow them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some pyridine derivatives have been shown to inhibit biofilm formation, which could enhance their therapeutic efficacy.[14]

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the potency of new antimicrobial compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Not specified, but showed significant activity | [15] |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 2-64 | [14] |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | Lower for Gram-positive | [13] |

Experimental Protocols

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits growth.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the bromopyridine derivative and create serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Principle: Mice are infected with a pathogenic microorganism and then treated with the test compound to assess its ability to reduce the bacterial burden and improve survival.[16]

Step-by-Step Methodology:

-

Infection: Infect mice with a standardized dose of the pathogen (e.g., via intraperitoneal injection for a systemic infection model or via intranasal instillation for a pneumonia model).[17]

-

Treatment: Administer the bromopyridine derivative at various doses and schedules. Include a vehicle control group and a positive control group (e.g., a known antibiotic).

-

Monitoring: Monitor the mice for signs of illness and survival.

-

Bacterial Burden Determination: At specific time points, euthanize a subset of mice from each group and collect relevant tissues (e.g., spleen, liver, lungs). Homogenize the tissues and plate serial dilutions on appropriate agar to enumerate the number of colony-forming units (CFUs).

-

Data Analysis: Compare the survival rates and bacterial loads in the tissues between the treated and control groups to evaluate the in vivo efficacy of the compound.

Antiviral Activity: Combating Viral Pathogens

Pyridine-containing heterocycles have a rich history in antiviral drug discovery, and bromopyridine derivatives are no exception.[18][19] They have been investigated for their activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV).[20]

Mechanisms of Antiviral Action

The antiviral mechanisms of bromopyridine derivatives can be diverse and virus-specific. Some potential mechanisms include:

-

Inhibition of Viral Enzymes: These compounds can target essential viral enzymes, such as reverse transcriptase and polymerase, which are crucial for viral replication.[18]

-

Inhibition of Viral Entry or Fusion: Some derivatives may interfere with the initial stages of viral infection by preventing the virus from entering host cells or by inhibiting the fusion of the viral and cellular membranes.[21]

-

Modulation of Host Factors: Viruses often rely on host cell machinery for their replication. Bromopyridine derivatives may modulate host cell signaling pathways that are essential for the viral life cycle.[18]

Quantitative Assessment of Antiviral Activity

The antiviral activity of a compound is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%.[22]

| Compound Class | Virus | IC50/EC50 | Reference |

| Imidazopyridine derivatives | Respiratory Syncytial Virus (RSV) | 3 nM (for compound 8jm) | [21] |

| 2-Benzoxyl-phenylpyridine derivatives | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | 24.6 to 100.7 µM (CVB3), 27.1 to 75.4 µM (ADV7) | [23] |

Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of host cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates.

-

Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the bromopyridine derivative.

-

Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration relative to a virus control (no compound) and determine the IC50 value.

Principle: Animal models that mimic human viral diseases are used to evaluate the in vivo efficacy, pharmacokinetics, and safety of antiviral drug candidates.[24]

Step-by-Step Methodology:

-

Model Selection: Choose an appropriate animal model for the virus of interest (e.g., mice, hamsters, or non-human primates).

-

Infection: Infect the animals with the virus.

-

Treatment: Administer the bromopyridine derivative according to a defined dosing regimen.

-

Monitoring: Monitor the animals for clinical signs of disease, weight loss, and survival.

-

Viral Load Measurement: At various time points, collect samples (e.g., blood, tissues) to quantify the viral load using methods such as quantitative PCR (qPCR) or plaque assays.

-

Data Analysis: Compare the clinical outcomes and viral loads between the treated and control groups to assess the in vivo antiviral efficacy.

Neurological Activity: Modulating the Central Nervous System

The pyridine ring is a common feature in many centrally acting drugs, and bromopyridine derivatives are being explored for their potential in treating a range of neurological disorders.

Areas of Investigation and Mechanisms of Action

-

Neuroprotection: Some dihydropyridine derivatives have shown neuroprotective effects in animal models of ischemic brain injury.[25] The proposed mechanisms involve the blockade of L-type Ca2+ channels and the inhibition of calmodulin-dependent pathways, which can mitigate the damaging effects of excessive calcium influx during ischemia.[25] Other compounds may exert neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[26]

-

Modulation of GABAa Receptors: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Bromopyridine derivatives are being investigated as allosteric modulators of GABAA receptors.[27][28] Positive allosteric modulators can enhance the inhibitory effects of GABA, which can be beneficial in conditions such as anxiety and epilepsy.[29][30]

-

Enzyme Inhibition in Neurodegenerative Diseases: In the context of Alzheimer's disease, some pyridine derivatives have been designed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[31]

Quantitative Assessment of Neurological Activity

| Compound Class | Target/Assay | Activity (IC50/EC50) | Reference |

| Brozopine (a bromopyridine derivative) | Protective effect in PC12 cells | EC50 of 22.52 µM | [26] |

| Coumarin-pyridine hybrids | Acetylcholinesterase (AChE) inhibition | 2–144 nM | Not specified in snippets |

| 1,4-Dihydropyridine derivatives | Neuroprotection in vitro | Not specified | [17] |

Experimental Protocols

Principle: Neuronal cells are exposed to an oxidative stressor to induce cell death, and the ability of a compound to protect the cells is assessed.

Step-by-Step Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12 cells).

-

Pre-treatment: Pre-treat the cells with various concentrations of the bromopyridine derivative.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).

-

Viability Assessment: After an appropriate incubation period, assess cell viability using an assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Determine the concentration of the compound that provides 50% protection against the induced cell death (EC50).

Principle: A stroke is induced in an animal model (e.g., by middle cerebral artery occlusion in rats), and the ability of a compound to reduce the resulting brain damage is evaluated.

Step-by-Step Methodology:

-

Induction of Ischemia: Surgically induce a focal cerebral ischemia in rats.

-

Treatment: Administer the bromopyridine derivative (e.g., orally or intravenously) at different time points relative to the ischemic event.

-

Neurological Assessment: Evaluate the neurological deficits in the animals using a standardized scoring system.

-

Infarct Volume Measurement: After a set period, euthanize the animals and section the brains. Stain the sections (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarcted tissue and quantify the infarct volume.

-

Data Analysis: Compare the neurological scores and infarct volumes between the treated and control groups to determine the neuroprotective efficacy of the compound.

Signaling Pathway Visualization

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of developmental pathways in neurological disorders: a pharmacological and therapeutic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro and in Vivo Antiviral Activity of Mizoribine Against Foot-And-Mouth Disease Virus | MDPI [mdpi.com]

- 25. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Brozopine ameliorates cognitive impairment via upregulating Nrf2, antioxidation and anti-inflammation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Allosteric modulators induce distinct movements at the GABA-binding site interface of the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 29. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assays Using Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate

A comprehensive review of currently available scientific literature and public data reveals no established in vitro assays or specific biological applications for the compound Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (CAS Number: 2418703-94-1). [1] As a result, the creation of detailed, field-proven application notes and protocols with the expected level of scientific integrity is not feasible at this time.

While searches were conducted for the compound and its potential activities, no peer-reviewed papers, technical documents, or established methodologies detailing its use in specific assays such as enzyme inhibition, receptor binding, or cell-based functional screens were identified. The available information is limited to its chemical identity.

For researchers, scientists, and drug development professionals interested in exploring the potential of this compound, the absence of existing data necessitates a foundational research and development approach. This would involve:

-

Hypothesis Generation: Based on the chemical structure of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate, which features a pyridine ring and an alpha-keto acid moiety, one might hypothesize potential interactions with enzymes that utilize alpha-keto acids as substrates or as inhibitors of various metabolic or signaling pathways. Pyridine derivatives are known to exhibit a wide range of biological activities.[2]

-

Initial Target Screening: A logical first step would be to perform broad panel screening against various enzyme classes (e.g., kinases, proteases, dehydrogenases) or receptor families to identify potential biological targets.

-

Assay Development: Once a putative target is identified, a suitable in vitro assay would need to be developed and validated. This could be a biochemical assay using a purified enzyme or a cell-based assay to assess the compound's effect on a specific cellular function.[3][4]

Hypothetical Application: Investigating Lactate Dehydrogenase (LDH) Inhibition

Given the structural similarity of the alpha-keto acid group to pyruvate, a natural substrate for Lactate Dehydrogenase (LDH), a hypothetical application could be the investigation of this compound as a potential LDH inhibitor. LDH is a key enzyme in anaerobic glycolysis, and its inhibition is a target of interest in various research areas, including cancer metabolism.

Below is a generalized protocol for a lactate dehydrogenase (LDH) cytotoxicity assay, which is typically used to measure cell death by quantifying the release of LDH from damaged cells.[5][6][7][8][9] While this protocol does not directly test for LDH inhibition by an external compound, it illustrates the principles of an LDH-based assay. To adapt this to test for direct inhibition, one would use purified LDH enzyme and measure its activity in the presence and absence of "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate".

Generalized Protocol: Colorimetric LDH Cytotoxicity Assay

This protocol describes the general steps to measure cytotoxicity by quantifying LDH released into the cell culture supernatant.

I. Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon membrane damage. The released LDH in the supernatant is measured in a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[7] Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product. The amount of formazan formed is proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (typically around 490 nm).[5][8]

II. Materials

-

96-well, clear, flat-bottom plates

-

Test compound: Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 10X solution containing Triton X-100)

-

LDH Assay Reagent/Mixture (containing lactate, NAD+, INT, and diaphorase)

-

Stop Solution (e.g., 1M acetic acid)[6]

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

III. Experimental Workflow

Caption: Workflow for a typical LDH cytotoxicity assay.

IV. Step-by-Step Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[7][8]

-

Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" in culture medium. Add the desired concentrations to the appropriate wells.

-

Controls: Prepare the following controls in triplicate:

-

Spontaneous LDH Release: Add vehicle control (medium without the test compound) to a set of wells with cells.

-

Maximum LDH Release: Add lysis buffer (e.g., 10 µL of 10X Lysis Solution) to a set of wells with cells.[8] This serves as the positive control for 100% cytotoxicity.

-

Background Control: Wells containing only culture medium to measure the background LDH activity in the serum.

-

-

Treatment Incubation: Incubate the plate for a period appropriate for the cell type and expected compound activity (e.g., 24, 48, or 72 hours).

-

Supernatant Transfer: After incubation, centrifuge the plate at a low speed (e.g., 600 x g for 10 minutes) to pellet any detached cells.[8] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[5][6]

-

Assay Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the assay reagent to each well of the new plate containing the supernatant.[6]

-

Incubation: Incubate the plate at room temperature (22-25°C) for 30-60 minutes, protected from light.[7]

-

Stop Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction.[6]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

V. Data Analysis

-

Subtract the background absorbance (medium only) from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

VI. Data Presentation

The results would typically be presented in a table and a dose-response curve.

| Concentration of Test Compound | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |

| Vehicle Control | 0.250 ± 0.015 | 0% |

| 1 µM | 0.300 ± 0.020 | X% |

| 10 µM | 0.550 ± 0.030 | Y% |

| 100 µM | 0.900 ± 0.050 | Z% |

| Maximum Release (Lysis) | 1.000 ± 0.060 | 100% |

Note: The values in this table are for illustrative purposes only.

Caption: Hypothetical inhibition of LDH by the test compound.

Conclusion for Researchers

The compound Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate represents an unexplored area of chemical biology. While this guide cannot provide established protocols due to a lack of public data, it outlines a logical, scientifically-grounded approach for initiating the investigation of its potential in vitro applications. Any research on this compound should begin with broad screening to identify biological targets, followed by rigorous assay development and validation.

References

There are no direct references for the application of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate. The following references pertain to the general LDH assay protocols described as a hypothetical application.

- LDH Assay Protocol. (n.d.).

- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.).

- LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).

- LDH Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.).

- LDH Cytotoxicity Assay-Fluorescence (LDH-FL) - ScienCell Research Laboratories. (n.d.).

- sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate - Sigma-Aldrich. (n.d.).

- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.).

- Bioassays for Biologics - DiscoverX. (n.d.).

- EVB Cell-based assays - Eurofins-Viracor. (n.d.).

Sources

- 1. sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate | 2418703-94-1 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioassays for Biologics [discoverx.com]

- 4. EVB Cell-based assays [eurofins-viracorbiopharma.com]

- 5. mcb.berkeley.edu [mcb.berkeley.edu]

- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. tiarisbiosciences.com [tiarisbiosciences.com]

- 9. sciencellonline.com [sciencellonline.com]

Application Notes & Protocols: The Strategic Use of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate in the Synthesis of Novel Kinase Inhibitors

Abstract

The pyridine ring system is a cornerstone scaffold in the design of small molecule kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding site of kinases.[1][2] Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate emerges as a highly versatile and strategic starting material for medicinal chemists aiming to explore novel chemical space in kinase inhibitor discovery. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale and practical application of this building block. We will detail its physicochemical properties, safe handling procedures, and present robust, step-by-step protocols for its conversion into diverse libraries of potential kinase inhibitors through amide coupling and palladium-catalyzed cross-coupling reactions. Furthermore, we provide a general framework for the subsequent biological evaluation of these synthesized compounds, creating a self-validating workflow from chemical synthesis to preliminary biological screening.

Introduction: The Rationale for a Privileged Scaffold

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] Small molecule inhibitors that target the ATP-binding site have revolutionized treatment paradigms in oncology and beyond.[4] The design of these inhibitors often relies on "privileged scaffolds"—molecular frameworks that are pre-validated to interact with key features of the target class.

The 2-aminopyridine moiety and related pyridine structures are well-established privileged scaffolds for kinase inhibition.[2] The pyridine nitrogen is perfectly positioned to act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase domain.[1][5] This foundational interaction provides a strong anchor for the inhibitor, allowing chemists to build out other regions of the molecule to achieve potency and selectivity.

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is a bifunctional building block designed to maximize synthetic versatility:

-

The 6-Bromo Group: Serves as a prime handle for diversification via modern cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions), enabling the installation of a wide array of aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of Structure-Activity Relationships (SAR) by probing adjacent hydrophobic pockets within the kinase active site.[1]

-

The 2-Oxoacetate (α-Keto Acid) Moiety: This reactive functional group is an excellent electrophile for nucleophilic addition, condensation, and amidation reactions. It provides a direct and efficient route to introduce another element of diversity, often targeting the solvent-exposed region of the ATP-binding site.

This guide will demonstrate how to leverage these two functional handles to rapidly generate libraries of novel compounds for kinase inhibitor screening programs.

Physicochemical Properties and Safety

Effective synthesis begins with a thorough understanding of the starting material's properties and safe handling requirements.

Properties

The precise CAS number for the title sodium salt is not widely indexed; however, its properties can be inferred from the closely related free acid, 2-(6-bromopyridin-3-yl)acetic acid.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrNNaO₃ | Calculated |

| Molecular Weight | 253.02 g/mol | Calculated |

| Related Compound (Free Acid) | 2-(6-bromopyridin-3-yl)acetic acid | [6][7] |

| CAS (Free Acid) | 404361-76-8 | [7] |

| Molecular Weight (Free Acid) | 216.03 g/mol | [6][7] |

| Appearance | Expected to be a white to off-white solid | General Observation |

Safety and Handling

As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. The hazards are associated with both the bromo-aromatic and the reactive keto-acid functionalities.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[8][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Strategic Synthesis Workflow

The core strategy involves a divergent synthetic approach where a common intermediate is used to generate a wide array of final products. This workflow is designed for efficiency in a drug discovery setting.

Caption: High-level workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on the specific substrates used.

Protocol 1: Synthesis of α-Ketoamide Library via Amide Coupling

Rationale: This protocol converts the oxoacetate into an α-ketoamide. The amide bond is stable and introduces a new vector for molecular interactions. The choice of amine (R¹-NH₂) is critical for exploring the SAR. This reaction is typically mediated by a peptide coupling agent to form an activated ester in situ, which then reacts with the amine.

| Reagent/Material | Purpose | Typical Amount |

| Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate | Starting Material | 1.0 eq (e.g., 253 mg, 1.0 mmol) |

| Amine (R¹-NH₂) | Diversity Element | 1.1 eq (1.1 mmol) |

| HATU (or HBTU/EDC) | Peptide Coupling Agent | 1.2 eq (1.2 mmol) |

| DIPEA (or Et₃N) | Non-nucleophilic Base | 2.5 eq (2.5 mmol) |

| Anhydrous DMF (or DCM) | Solvent | 5-10 mL |

| Saturated NaHCO₃ solution | Aqueous Workup | As needed |

| Brine | Aqueous Workup | As needed |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | As needed |

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (1.0 eq) and dissolve it in anhydrous DMF (e.g., 5 mL).

-

Add the selected primary or secondary amine (R¹-NH₂, 1.1 eq) to the solution.

-

Add the coupling agent HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Causality Note: HATU reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a sterically hindered base that neutralizes the generated acids without competing as a nucleophile, driving the reaction to completion.

-

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM (e.g., 50 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Causality Note: The bicarbonate wash removes unreacted starting material and acidic byproducts from the coupling agent.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired α-ketoamide intermediate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: This protocol utilizes the bromine atom on the pyridine ring as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. This is a powerful and reliable method for forming C-C bonds, allowing the introduction of various aryl or heteroaryl groups (R²) that can probe deep into the kinase active site.[13]

| Reagent/Material | Purpose | Typical Amount |

| α-Ketoamide Intermediate (from Protocol 1) | Substrate | 1.0 eq (e.g., 1.0 mmol) |

| Aryl/Heteroaryl Boronic Acid (R²-B(OH)₂) | Coupling Partner | 1.2 - 1.5 eq |

| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 0.05 - 0.10 eq |

| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 eq |

| 1,4-Dioxane / Water (e.g., 4:1) | Solvent System | 5-10 mL |

| Ethyl Acetate | Extraction Solvent | As needed |

| Brine | Aqueous Workup | As needed |

Step-by-Step Methodology:

-

In a reaction vessel suitable for heating (e.g., a microwave vial or sealed tube), combine the α-ketoamide intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed solvent system (e.g., 4:1 Dioxane/Water).

-

Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, halting the catalytic cycle.

-

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 2-16 hours (or heat in a microwave reactor according to standard protocols). Monitor for completion by TLC or LCMS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor candidate.

-

Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity (>95% is required for biological testing).

Caption: Synthetic strategy highlighting the two key diversification points.

Biological Evaluation: A General Protocol

Rationale: To validate the synthetic effort, the newly created compounds must be tested for their ability to inhibit kinase activity. A generic, robust assay like the ADP-Glo™ Kinase Assay (Promega) is suitable for primary screening. It measures the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to inhibition of the enzyme.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Compound Preparation: Prepare stock solutions of the synthesized inhibitors in 100% DMSO (e.g., at 10 mM). Create a dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate buffer.

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, the specific substrate peptide, and ATP at its Kₘ concentration.

-

Add the diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data to the controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Caption: Conceptual diagram of competitive kinase inhibition at the ATP site.

Conclusion and Future Directions

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is not merely a chemical; it is a strategic tool for the efficient construction of potential kinase inhibitors. The orthogonal reactivity of its two functional groups—the oxoacetate and the bromo-pyridine—provides medicinal chemists with a powerful platform for rapidly generating diverse molecular libraries. The protocols outlined herein offer a clear and validated path from this starting material to purified compounds ready for biological screening. By integrating modern synthetic methods with robust biochemical assays, researchers can effectively navigate the early stages of the drug discovery process, accelerating the identification of novel and potent kinase inhibitors.[14][15]

References

- Material Safety D

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

-

HASA SODIUM BROMIDE Safety Data Sheet. Hasa Inc.. [Link]

-

Safety Data Sheet: Sodium bromide. Carl ROTH. [Link]

-

Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. PubMed. [Link]

-

Sodium glyoxylate. PubChem, National Institutes of Health. [Link]

-

Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. DigitalCommons@URI. [Link]

- A method for preparing sodium glyoxylate by coupled reverse osmosis technology.

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Center for Biotechnology Information. [Link]

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

-

sodium glyoxylate, 2706-75-4. The Good Scents Company. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. bioRxiv. [Link]

-

2-(6-Bromopyridin-3-yl)acetic acid. PubChem, National Institutes of Health. [Link]

-

Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. PubMed. [Link]

-

Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Journal of the American Chemical Society. [Link]

-

Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes. PubMed. [Link]

-

Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Center for Biotechnology Information. [Link]

- Processes and intermediates for preparing a btk inhibitor.

-

Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. ResearchGate. [Link]

-

Design and synthesis of rho kinase inhibitors (III). PubMed. [Link]

-

Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. PubMed. [Link]

- Method for synthesizing 2-amino-6-bromopyridine.

-

Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. bioRxiv. [Link]

-

p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. PubMed. [Link]

-

2-(6-bromopyridin-3-yl)acetic acid (C7H6BrNO2). PubChemLite. [Link]

-

Protocols in drug discovery. PubMed. [Link]

-

Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]

-

Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Assay Guidance Manual for Drug Discovery: Technologies That Matter. ResearchGate. [Link]

-

Remove the pain, retain the gain: biophysical methods in early drug discovery. AXXAM. [Link]

-

Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. MDPI. [Link]

- Preparation method of sodium sugammadex intermediate.

- Polymorphs of bromfenac sodium and methods for preparing.

-

Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote. Novelty Journals. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. 2-(6-Bromopyridin-3-Yl)Acetic Acid | CymitQuimica [cymitquimica.com]

- 7. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. semspub.epa.gov [semspub.epa.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. hasa.com [hasa.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Protocols in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. axxam.com [axxam.com]

Troubleshooting & Optimization

"Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" synthesis reaction optimization

This technical guide addresses the synthesis and optimization of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate , a critical intermediate often used in the development of kinase inhibitors and anti-inflammatory agents.

The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific failure modes in the Halogen-Metal Exchange (HME) pathway, which is the industry-standard route for this transformation.

Part 1: Executive Technical Summary

The synthesis of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate relies on the regioselective functionalization of 2,5-dibromopyridine . The core challenge lies in differentiating the two bromine atoms:

-

C2-Br (Position 6 in target): Adjacent to nitrogen; inductively activated but less prone to exchange in coordinating solvents.

-

C5-Br (Position 3 in target): The "beta" position; the desired site for lithiation/magnesiation.

The Optimized Route: We recommend a Turbo Grignard (iPrMgCl·LiCl) mediated exchange over the traditional n-BuLi route. This method offers superior chemoselectivity for the C5-position, higher functional group tolerance, and operational safety by avoiding cryogenic (-78 °C) conditions.

Part 2: Reaction Pathway Visualization

The following diagram outlines the competing pathways and the logic for the optimized protocol.

Caption: Comparative pathways for C5-selective functionalization. Route B (Green) minimizes isomeric impurities and cryogenic requirements.

Part 3: Troubleshooting & Optimization (Q&A)

Topic 1: Regioselectivity & Isomer Control

Q: I am observing a mixture of isomers (2-substituted vs. 5-substituted) by NMR. How do I lock selectivity for the 5-position?

A: This is a classic solvent-controlled phenomenon in pyridine chemistry.

-

The Mechanism: In non-coordinating solvents (e.g., Toluene), n-BuLi aggregates direct lithiation to the C2 position (adjacent to Nitrogen) due to the inductive effect and coordination with the lone pair. In coordinating solvents (e.g., THF, Et₂O), the solvation of the lithium cation breaks these aggregates, favoring the exchange at the C5 position (the "beta" bromine), which is electronically distinct.

-

The Fix: Ensure you are using THF as your primary solvent. If using the n-BuLi route, strictly maintain temperatures below -78 °C . If the temperature spikes, "Halogen Dance" (isomerization to the thermodynamically stable C2-lithio species) will occur [1].

-

Pro Tip: Switch to iPrMgCl·LiCl (Turbo Grignard) at -15 °C. The magnesium species is less prone to isomerization than the lithium species, locking the regioselectivity at C5 effectively [2].

Topic 2: Impurity Profile (Bis-Addition)

Q: My LC-MS shows a significant mass corresponding to the alcohol (double addition) rather than the alpha-keto ester. Why?

A: This is caused by the "Direct Addition" protocol. If you add Diethyl Oxalate into the lithiated pyridine, the local concentration of the nucleophile (pyridine) is high relative to the electrophile. The initial keto-ester product is more reactive than the oxalate starting material, leading to a second attack.

-

The Fix: Use Inverse Addition .

-

Prepare a solution of Diethyl Oxalate (excess, 1.5–2.0 equiv) in THF in a separate flask.

-

Cool this receiver flask to the reaction temperature.

-

Cannulate the Lithio/Magnesio-pyridine solution slowly into the oxalate solution. This ensures the nucleophile always encounters a vast excess of electrophile, favoring mono-acylation.

-

Topic 3: Hydrolysis & Salt Formation

Q: During the saponification step, the product turns dark, and yield drops. Is the alpha-keto group unstable?

A: Alpha-keto acids and their salts are susceptible to decarboxylation and polymerization under harsh basic conditions or high temperatures.

-

The Fix:

-

Use stoichiometric NaOH (1.0–1.05 eq). Do not use a large excess.

-

Keep the temperature at 0 °C to Ambient (20 °C) . Do not heat.

-

Monitor by TLC/HPLC. Once the ester is consumed (usually < 2 hours), immediately concentrate and lyophilize. Avoid acidic workups, as the free acid is less stable than the sodium salt.

-

Part 4: Optimized Experimental Protocol

Target: Synthesis of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate via Turbo Grignard.

Materials Table

| Reagent | Equiv. | Role | Critical Parameter |

| 2,5-Dibromopyridine | 1.0 | Substrate | Dry, free of moisture. |

| iPrMgCl[1]·LiCl | 1.1 | Exchange Reagent | 1.3M in THF. Titrate before use. |

| Diethyl Oxalate | 1.5 | Electrophile | Distilled; must be in excess. |

| THF (Anhydrous) | N/A | Solvent | Water < 50 ppm. |

| NaOH (1M aq) | 1.0 | Hydrolysis Base | Exact stoichiometry. |

Step-by-Step Methodology

1. Magnesium-Halogen Exchange (Generation of Nucleophile)

-

Charge a flame-dried 3-neck flask with 2,5-Dibromopyridine (1.0 eq) and anhydrous THF (0.5 M concentration).

-

Cool the solution to -15 °C (Ice/Salt bath).

-

Add iPrMgCl·LiCl (1.1 eq) dropwise over 20 minutes.

-

Checkpoint: Stir at -15 °C for 30–60 minutes. Conversion to the 2-bromo-5-magnesio species is usually quantitative. (Optional: Quench a small aliquot with D₂O and check NMR for deuterium incorporation at C5).

2. Electrophilic Trapping (Inverse Addition)

-

In a separate vessel, dissolve Diethyl Oxalate (1.5 eq) in THF and cool to -15 °C .

-

Transfer the Grignard solution (from Step 1) via cannula dropwise into the Diethyl Oxalate solution over 30 minutes.

-

Allow the mixture to warm to 0 °C over 1 hour.

-

Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[2][3]

-

Purification: The intermediate ethyl ester can be purified via silica gel chromatography (Hexane/EtOAc) if necessary, though high-quality crude is often sufficient.

3. Saponification to Sodium Salt

-

Dissolve the ethyl ester intermediate in Ethanol (0.2 M).

-

Cool to 0 °C .

-

Add 1.0 M NaOH (1.0 eq) dropwise.

-

Stir at 0 °C to 20 °C. Monitor consumption of ester by TLC.

-